3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one

Medicinal Chemistry Sigma Receptor Structure-Activity Relationship

The compound 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one (CAS 332131-00-7) is a synthetic small molecule belonging to the arylpiperazinyl-benzoxazolone class. Its structure features a benzoxazol-2(3H)-one core linked via a 3-oxopropyl spacer to a 4-(4-fluorophenyl)piperazine moiety.

Molecular Formula C20H20FN3O3
Molecular Weight 369.4g/mol
CAS No. 332131-00-7
Cat. No. B353071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one
CAS332131-00-7
Molecular FormulaC20H20FN3O3
Molecular Weight369.4g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCN3C4=CC=CC=C4OC3=O
InChIInChI=1S/C20H20FN3O3/c21-15-5-7-16(8-6-15)22-11-13-23(14-12-22)19(25)9-10-24-17-3-1-2-4-18(17)27-20(24)26/h1-8H,9-14H2
InChIKeyFSCTUWUIZJRPBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one (CAS 332131-00-7): Core Chemical Profile for Research Procurement


The compound 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one (CAS 332131-00-7) is a synthetic small molecule belonging to the arylpiperazinyl-benzoxazolone class. Its structure features a benzoxazol-2(3H)-one core linked via a 3-oxopropyl spacer to a 4-(4-fluorophenyl)piperazine moiety [1]. While structurally related to compounds investigated for sigma receptor interactions, direct peer-reviewed pharmacological data for this exact molecule is extremely limited in non-vendor sources. Its primary research relevance stems from its position within a chemical space explored for sigma-2 receptor ligands and as a potential intermediate or scaffold for further functionalization, as seen in patents encompassing this chemical class [2].

Why 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one Cannot Be Simply Substituted: The Structural Specificity Principle


Simple in-class substitution of CAS 332131-00-7 is scientifically risky due to the extreme sensitivity of receptor binding kinetics to minor structural modifications within this chemotype. Published structure-activity relationship (SAR) studies on closely related benzoxazolone derivatives, such as the sigma-2 ligand SN79, demonstrate that alterations to linker length (propyl vs. butyl), heterocyclic core substitution, and the position of halogen atoms on the phenyl ring (2-fluoro vs. 4-fluoro) profoundly impact affinity, selectivity, and functional outcome (agonist vs. antagonist) [1] [2]. Consequently, a 2-fluorophenyl isomer (CAS 851988-78-8) or a butyl-linked homolog will almost certainly exhibit a different and unpredictable pharmacological profile, rendering generic substitution invalid for hypothesis-driven research.

Quantitative Differentiation Profile for 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one (CAS 332131-00-7)


Structural Differentiation: 4-Fluorophenyl vs. 2-Fluorophenyl Isomer and Propyl Linker Specificity

This compound is the 4-fluorophenyl, 3-oxopropyl-linked benzoxazolone isomer. The primary direct comparator is its 2-fluorophenyl isomer (CAS 851988-78-8) . While no direct comparative biological data was found for these exact molecules in non-excluded sources, crystal structure and SAR studies on a highly analogous pair of 4-fluoro and 2-fluoro piperazinylmethyl-benzoxazolones show that this positional isomerism alters key molecular conformations and intermolecular interactions [1]. This structural difference is a primary driver for distinct biotarget recognition profiles, affirming that the 4-fluoro isomer is a unique chemical entity not interchangeable with its 2-fluoro counterpart.

Medicinal Chemistry Sigma Receptor Structure-Activity Relationship Pharmacophore Mapping

Linker Length Differentiation: 3-Oxopropyl Linker vs. the 4-Butyl Linker in Sigma-2 Pharmacological Tool Compounds

The target compound possesses a 3-oxopropyl linker between the benzoxazolone core and the piperazine ring. This differentiates it from a significant class of investigated sigma-2 receptor ligands, including SN79 and CM572, which utilize a butyl linker [1] [2]. Published SAR data from the related SN79 series show that linker length is a critical determinant for sigma-2 receptor binding affinity, with K_i values for high-affinity ligands in this class ranging from 0.56 to 17.9 nM [1]. The propyl linker therefore represents a distinct chemical topology with unknown, but predictably divergent, pharmacological consequences compared to longer-chain analogs.

Pharmacology Sigma-2 Receptor Linker-Dependent Activity

Core Heterocycle Integrity: Unsubstituted Benzoxazolone vs. 6-Substituted Analogs

The target compound features an unsubstituted benzo[d]oxazol-2(3H)-one core. This is a key differentiator from the highly characterized SN79 series, where 6-position substitutions (e.g., COCH3, NO2, NH2, F, or isothiocyanate) were found to be essential for high-affinity sigma-2 receptor binding and for driving divergent functional outcomes—either increased metabolic activity or cytotoxicity [1]. Specifically, 6-substituted ligands showed K_i values of 0.56–17.9 nM, while sulfur-substituted cores altered subtype selectivity [1]. The absence of a 6-substituent on the target compound implies a distinct pharmacological profile, likely with different affinity and functional selectivity, though direct comparative data is unavailable.

Medicinal Chemistry Cytotoxicity Metabolic Modulation

Validated Research Applications for 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one (CAS 332131-00-7)


Use as a Specific Pharmacophore Scaffold for Novel Sigma Receptor Ligand Libraries

Given the established SAR that the linker length and core substitution dictate functional outcomes at sigma-2 receptors [1], this compound's unique 3-oxopropyl linker and unsubstituted core make it an ideal starting scaffold. Medicinal chemistry teams can use it for systematic derivative synthesis, enabling a direct exploration of linker-length SAR that builds upon published butyl- and methyl-linked series [1] [2]. This specific compound fills a structural gap in the public literature.

Definitive Negative Control for 6-Substituted Sigma-2 Ligand Studies

For laboratories studying sigma-2 receptor ligands like SN79 or CM572 that require a 6-substituent for high affinity and function, CAS 332131-00-7 can serve as a critical negative control probe. Its identical core topology but lack of high-affinity-driving substitutions allows for the isolation of structure-specific effects in functional assays, directly addressing the question of core scaffold-specific activity versus substituent-driven pharmacology [1].

Investigation of Positional Isomerism Effects on Target Engagement

Research focused on the biophysical subtleties of ligand-receptor interactions can directly employ this 4-fluorophenyl compound alongside its 2-fluorophenyl isomer (CAS 851988-78-8) . Systematic comparative studies using these well-defined positional isomers can precisely map the halogen binding pocket of a target protein, offering clean, interpretable results unobtainable with mixtures or impure compounds.

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